molecular formula C7H4ClNO B1586628 4-Chlorofuro[3,2-c]pyridine CAS No. 31270-80-1

4-Chlorofuro[3,2-c]pyridine

Cat. No.: B1586628
CAS No.: 31270-80-1
M. Wt: 153.56 g/mol
InChI Key: OPFFYLJLHPZSEO-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fourth position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-chloropyridine with suitable reagents to form the desired furopyridine structure. For instance, a solution of this compound in carbon tetrachloride can be cooled to -15°C, followed by the addition of bromine drop-wise over a fifteen-minute period .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization reactions. The process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorofuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed:

Scientific Research Applications

4-Chlorofuro[3,2-c]pyridine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of novel materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 4-Chlorofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use. The exact pathways involved vary based on the application and the specific target being studied .

Comparison with Similar Compounds

  • 4-Methoxyfuro[3,2-c]pyridine
  • 4-Piperazin-1-yl-furo[3,2-c]pyridine
  • 7-Bromofuro[3,2-c]pyridine

Comparison: 4-Chlorofuro[3,2-c]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and binding properties. Compared to its methoxy and piperazinyl analogs, the chlorine derivative exhibits different substitution patterns and electronic effects. The bromine analog, while similar, has different steric and electronic properties due to the larger size and different reactivity of the bromine atom .

Properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFYLJLHPZSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381533
Record name 4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31270-80-1
Record name 4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorofuro[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

5H-Furo[3,2-c]pyridin-4-one (5.9 g) was suspended with POCl3 (12 ml) and the reaction mixture was stirred for 3 hours at 120° C. After evaporating POCl3, crushed ice was added and poured into the mixture of ethyl acetate and saturated NaHCO3. The corresponding organic phase was separated and dried over Na2SO4 and then concentrated in vacuo. The resultant residue was purified by chromatography on a silica gel column to afford 4-chloro-furo[3,2-c]pyridine (5.6 g) 1H NMR (400 MHz, DMSO-d6) ppm 8.31 (d, J=5.8 Hz, 1H), 8.26 (d, J=2.3 Hz, 1H), 7.79 (dd, J=1.0, 5.6 Hz, 1H), 7.13 (dd, J=1.0, 2.3 Hz, 1H).
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Synthesis routes and methods II

Procedure details

For example, in making a compound of formula I in which Y is oxygen, Scheme A can be followed. Briefly, 2-furfural (1) is converted under heating into 3-furan-2-yl-acrylic acid (2) using malonic acid and a suitable base such as piperidine. 3-(Furan-2-yl)-acrylic acid (2) is converted into 3-(furan-2-yl)-acryloyl azide (3) using DPPA and a suitable base such as triethylamine. The azide (3) was cyclized to afford 5H-furo[3,2-c]pyridin-4-one (4) upon heating and a catalytic amount of iodine. 5H-furo[3,2-c]pyridin-4-one is chlorinated on the 4th position with POCl3 to afford 4-chloro-furo[3,2-c]pyridine (5). 4-Chloro-furo[3,2-c]pyridine is treated with bromine, and subsequently with DBU to afford compound (6). The chlorine atom of compound (6) is replaced with an amino group by the action of aqueous ammonia to afford compound (7). Compound (7) is subsequently subjected to Pd(PPh3)4, sodium carbonate, R—B(OH)2 or a compound of formula R—B(OR′)2, in which the radical —B(OR′)2 can be represented as
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Furo[3,2-c]pyridin-4(5H)-one (72.2 g, 534 mmol) was added to phosphorus oxychloride (100 mL) heated to 120° C., and the mixture was stirred for 30 min. The solvent was evaporated under reduced pressure. Ice-cooled water was added to the residue, and the mixture was basified with 8M aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70) to give the title compound (66.1 g, yield 81%).
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72.2 g
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100 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorofuro[3,2-c]pyridine
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4-Chlorofuro[3,2-c]pyridine
Reactant of Route 5
4-Chlorofuro[3,2-c]pyridine
Reactant of Route 6
4-Chlorofuro[3,2-c]pyridine
Customer
Q & A

Q1: How is 4-Chlorofuro[3,2-c]pyridine synthesized?

A1: this compound can be synthesized from furo[3,2-c]pyridine in a two-step process. First, furo[3,2-c]pyridine is converted to furo[3,2-c]pyridine 5-oxide using hydrogen peroxide as an oxidant []. Subsequently, the 5-oxide derivative is treated with phosphorus oxychloride, leading to the formation of this compound [].

Q2: What is the role of this compound in organic synthesis?

A2: this compound serves as a key intermediate in the synthesis of 2-arylfuro[3,2-c]pyridines []. The chlorine atom at the 4-position can be readily substituted by various nucleophiles. For instance, it reacts with zinc and acetic acid to afford the corresponding 2-arylfuro[3,2-c]pyridine derivative [].

Q3: How does the reactivity of this compound compare to similar compounds?

A3: Kinetic studies comparing the nucleophilic substitution of various 2-chloropyridines, including this compound, have been performed []. These studies revealed that the reactivity of these compounds towards nucleophiles like piperidine can be influenced by factors such as autocatalysis and solvent acidity []. By comparing reaction rate constants, researchers can classify the reactivity of these chlorinated heterocycles relative to a standard compound like 2-chloropyridine []. This information is valuable for understanding the reactivity trends within this class of compounds and for designing synthetic strategies.

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